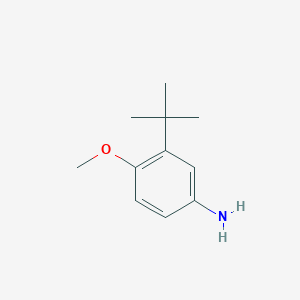

3-(tert-Butyl)-4-methoxyaniline

Description

Strategic Positioning within Aromatic Amine Chemistry

Substituted anilines are a cornerstone of aromatic amine chemistry, with their utility spanning from synthetic intermediates to active pharmaceutical ingredients. orientjchem.org The nature, position, and number of substituents on the aromatic ring dictate the reactivity of the amine group and the ring itself in electrophilic substitution reactions. wikipedia.org 3-(tert-Butyl)-4-methoxyaniline is strategically significant as it embodies a specific substitution pattern that offers a unique combination of steric and electronic effects, making it a valuable tool for probing reaction mechanisms and synthesizing complex target molecules. The presence of substituents allows for the modification of anilines' pharmacological properties, potentially enhancing bioavailability, solubility, and receptor selectivity.

Distinctive Features of tert-Butyl and Methoxy (B1213986) Substituents in Aniline (B41778) Derivatives and their Impact on Reactivity

The tert-butyl group is a bulky, electron-donating substituent. Its primary influence is steric hindrance, which can direct incoming electrophiles to less hindered positions on the aromatic ring and can also affect the rate of reactions involving the amino group. chemrxiv.org This steric bulk can be advantageous in controlling selectivity in synthetic transformations. almerja.net

The methoxy group, on the other hand, is a strong electron-donating group through resonance, and it is also somewhat electron-withdrawing inductively. orientjchem.org Its presence increases the electron density of the aromatic ring, particularly at the ortho and para positions, making the ring more susceptible to electrophilic attack. wikipedia.org

In this compound, the interplay of these two groups is complex. The methoxy group at the para position strongly activates the ring towards electrophilic substitution. However, the bulky tert-butyl group at the meta position can sterically hinder attack at the adjacent ortho position, potentially leading to regioselective reactions at the other available ortho position. This unique substitution pattern makes this compound a fascinating subject for studies on the reactivity and regioselectivity of electrophilic aromatic substitution reactions.

Current Research Gaps and Future Directions Pertaining to this compound

While the general principles of electrophilic aromatic substitution on substituted anilines are well-established, the specific reactivity and synthetic applications of this compound remain an area with potential for further exploration. A significant research gap exists in the comprehensive characterization of its reactivity profile with a wide range of electrophiles.

Future research should focus on:

Systematic Reactivity Studies: A thorough investigation of the regioselectivity of various electrophilic substitution reactions (e.g., nitration, halogenation, sulfonation, Friedel-Crafts reactions) on this compound would provide valuable data for synthetic chemists.

Development of Novel Synthetic Methodologies: Exploring the use of this compound as a building block for the synthesis of novel heterocyclic compounds and other complex organic molecules could lead to the discovery of new compounds with interesting biological activities.

Computational Modeling: Theoretical studies could be employed to predict and rationalize the observed reactivity and regioselectivity, providing deeper insights into the electronic and steric effects at play.

Exploration of Bioisosteric Replacement: Given the interest in replacing aniline moieties in drug candidates to mitigate metabolic liabilities, investigating this compound and its derivatives as potential bioisosteres could be a fruitful area of research. acs.orgresearchgate.net

A deeper understanding of the chemistry of this compound will not only expand the toolbox of synthetic organic chemists but also contribute to the broader knowledge of structure-reactivity relationships in aromatic compounds.

Data Tables

Physicochemical Properties of Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-(tert-Butyl)aniline | 5369-19-7 | C10H15N | 149.23 sigmaaldrich.com |

| N-(tert-Butyl)-4-methoxyaniline | Not Available | C11H17NO | 179.26 chemspider.com |

| 3-tert-Butyl-4-hydroxyanisole | 121-00-6 | C11H16O2 | 180.24 chemicalbook.com |

| 3-(Tert-butylsulfonylmethyl)-4-methoxyaniline | Not Available | C12H19NO3S | 257.35 nih.gov |

Interactive Data Table: Compound Properties

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

3-tert-butyl-4-methoxyaniline |

InChI |

InChI=1S/C11H17NO/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7H,12H2,1-4H3 |

InChI Key |

JYQQJHLPRZPKIM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=CC(=C1)N)OC |

Origin of Product |

United States |

Chemical Reactivity, Transformation Pathways, and Mechanistic Insights of 3 Tert Butyl 4 Methoxyaniline and Analogous Systems

Reactions of the Primary Amine Functionality

The primary amine group is a potent nucleophile and a versatile handle for a multitude of chemical transformations.

Condensation Reactions and Schiff Base Formation

The primary amine of 3-(tert-butyl)-4-methoxyaniline readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases, also known as imines or azomethines. researchgate.netwikipedia.org This reaction involves a nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration, often catalyzed by an acid, to yield the characteristic C=N double bond. researchgate.netnih.gov The general mechanism proceeds through a hemiaminal intermediate. wikipedia.org

The formation of these Schiff bases is a cornerstone of synthetic chemistry, providing intermediates for the construction of various heterocyclic compounds and other complex molecules. researchgate.netresearchgate.net The reaction of this compound with various aldehydes or ketones can be carried out under different conditions, including reflux, microwave irradiation, or even catalyst-free stirring, to yield the corresponding Schiff base derivatives. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | General Conditions |

| This compound | Aldehyde (R-CHO) | Schiff Base | Acid or base catalysis, often with heating/reflux to remove water |

| This compound | Ketone (R-CO-R') | Schiff Base | Similar to aldehydes, may require more forcing conditions |

Reductive Amination Sequences

Reductive amination, or reductive alkylation, is a highly effective method for forming secondary or tertiary amines. wikipedia.org This process involves the in situ formation of a Schiff base from this compound and a carbonyl compound, which is then immediately reduced to the corresponding amine without isolation of the imine intermediate. wikipedia.orgmasterorganicchemistry.com This one-pot procedure is valued for its efficiency and for preventing the over-alkylation that can plague direct alkylation methods. masterorganicchemistry.com

A variety of reducing agents can be employed, with the choice often depending on the reaction's pH and the presence of other functional groups. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comsigmaaldrich.com Sodium cyanoborohydride is particularly useful as it can selectively reduce the imine in the presence of the starting aldehyde or ketone. masterorganicchemistry.com While effective for many amines, the reaction can be challenging for weakly nucleophilic or sterically hindered amines. sigmaaldrich.com

| Carbonyl Compound | Reducing Agent | Product Type | Key Features |

| Aldehyde (R-CHO) | NaBH₃CN, NaBH(OAc)₃ | Secondary Amine | Controlled mono-alkylation. |

| Ketone (R-CO-R') | NaBH₄, Phenylsilane | Secondary Amine | Forms a C-N bond at a secondary carbon. |

| Formaldehyde | NaBH₃CN | Tertiary Amine (N,N-dimethyl) | A common method for N-methylation. sigmaaldrich.com |

Diazotization and Subsequent Chemical Transformations (e.g., Sandmeyer Reactions)

The primary aromatic amine of this compound can be converted into a highly useful diazonium salt. This transformation, known as diazotization, is typically achieved by treating the aniline (B41778) with nitrous acid (HNO₂), generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl, at low temperatures (0–5 °C). wikipedia.orglkouniv.ac.in The resulting arenediazonium salt is an excellent leaving group (N₂) and serves as a versatile intermediate for introducing a wide range of substituents onto the aromatic ring. wikipedia.orgyoutube.com

The Sandmeyer reaction is a classic and powerful application of diazonium salts, where the diazonio group is replaced by a halide (Cl, Br) or a cyano group (-CN) using a copper(I) salt catalyst. lumenlearning.comorganic-chemistry.org This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. lumenlearning.com Other related transformations include the Schiemann reaction for introducing fluorine and simple heating in water to introduce a hydroxyl group. youtube.comorganic-chemistry.org These reactions provide synthetic routes to substituted benzenes that are often not accessible through direct electrophilic substitution. organic-chemistry.org

| Reagent | Reaction Name | Product |

| CuCl / HCl | Sandmeyer | 2-Chloro-5-tert-butyl-4-methoxyanisole |

| CuBr / HBr | Sandmeyer | 2-Bromo-5-tert-butyl-4-methoxyanisole |

| CuCN / KCN | Sandmeyer | 4-tert-Butyl-5-methoxybenzonitrile |

| KI | - | 2-Iodo-5-tert-butyl-4-methoxyanisole |

| H₂O, heat | Hydrolysis | 3-tert-Butyl-4-methoxyphenol |

| HBF₄, heat | Schiemann | 1-tert-Butyl-4-fluoro-2-methoxybenzene |

Aminolysis Reactions

Aminolysis refers to a reaction where an amine, such as this compound, acts as a nucleophile to cleave a chemical bond. wikipedia.org A common example is the aminolysis of esters to form amides. chemistrysteps.com This nucleophilic acyl substitution involves the attack of the amine on the ester's carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to yield the amide and an alcohol. wikipedia.org

The reaction can be slow and may require elevated temperatures to proceed, as esters are less reactive than acid chlorides or anhydrides. wikipedia.org The significant steric hindrance from the tert-butyl group adjacent to the methoxy (B1213986) group in this compound can further decrease the reaction rate, potentially necessitating more forcing conditions or the use of specialized coupling agents to facilitate amide bond formation. chimia.chnih.gov

Nucleophilic Reactivity in Complex Scaffold Construction

The nucleophilic nature of the primary amine in this compound makes it a valuable building block for synthesizing complex molecular frameworks, particularly nitrogen-containing heterocycles. beilstein-journals.orgnih.gov Its ability to react with various electrophiles in cyclization or condensation-cyclization cascades is a powerful tool in medicinal and materials chemistry.

For instance, it can react with β-dicarbonyl compounds or their equivalents in condensation reactions to form heterocyclic systems. The reaction with α,β-unsaturated carbonyl compounds can proceed via a Michael addition followed by an intramolecular cyclization to yield various heterocyclic structures. The specific outcome of these reactions is highly dependent on the reaction partners and conditions, allowing for the construction of diverse and complex scaffolds. nih.govnii.ac.jp

Reactivity of the Aromatic Ring and Substituent Effects

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution (EAS). This is due to the powerful electron-donating effects of the amino (-NH₂) and methoxy (-OCH₃) groups, which increase the electron density of the ring, making it more nucleophilic. chemistrysteps.combyjus.com Both of these groups are classified as activating, ortho-, para-directors. unizin.orgopenstax.org

The tert-butyl group is a weak activator via an inductive effect but exerts a significant steric influence. libretexts.org In an electrophilic attack, the incoming electrophile will preferentially add to the positions ortho or para to the strongest activating groups.

Directing Effects: The -NH₂ and -OCH₃ groups strongly direct incoming electrophiles to the positions ortho and para relative to themselves.

Steric Hindrance: The bulky tert-butyl group at position 3 sterically hinders attack at the adjacent C2 position. libretexts.org

Regioselectivity: The combined electronic and steric effects mean that electrophilic substitution is most likely to occur at the C5 position (ortho to the methoxy group and meta to the tert-butyl group) and the C6 position (ortho to the amino group). The precise ratio of products will depend on the size of the electrophile and the reaction conditions.

Common EAS reactions include halogenation, nitration, and sulfonation. byjus.com However, the high reactivity of the ring can sometimes lead to multiple substitutions, and the basicity of the amine can cause complications with acidic reagents (e.g., nitration), often requiring the use of a protecting group like an acetyl group to moderate reactivity. wikipedia.org

| Reaction | Reagent(s) | Expected Major Product(s) | Notes |

| Bromination | Br₂ in a non-polar solvent | 2-Bromo-5-(tert-butyl)-4-methoxyaniline | The high activation can lead to polybromination; using aqueous bromine can result in the formation of 2,6-dibromo-3-(tert-butyl)-4-methoxyaniline. byjus.com |

| Nitration | HNO₃ / H₂SO₄ (with protection) | 5-(tert-butyl)-4-methoxy-2-nitroaniline | Direct nitration is problematic due to oxidation and formation of the anilinium ion, which is a meta-director. chemistrysteps.combyjus.com Protection of the amine is typically required. |

| Sulfonation | Fuming H₂SO₄ | 5-(tert-butyl)-4-methoxy-2-aminobenzenesulfonic acid | The reaction proceeds via the anilinium salt, leading to the formation of the sulfonic acid derivative. byjus.com |

Influence of the tert-Butyl Group on Reaction Selectivity and Kinetics

The tert-butyl group, characterized by its significant steric bulk, plays a pivotal role in governing the outcomes of chemical reactions involving the this compound scaffold. Its primary influence is steric hindrance, which physically obstructs the approach of reactants to the adjacent ortho positions on the aromatic ring. numberanalytics.comucalgary.ca This steric shielding is a dominant factor in determining the regioselectivity of electrophilic aromatic substitution reactions. While electronic effects of substituents guide the incoming electrophile, the sheer size of the tert-butyl group can override these influences, directing substitution to less sterically crowded sites. numberanalytics.comyoutube.com For instance, in the nitration of tert-butylbenzene (B1681246), the para product is heavily favored over the ortho product due to steric hindrance. stackexchange.comlibretexts.org This principle is critical in predicting the substitution patterns in more complex molecules like this compound.

The kinetics of reactions are also profoundly affected by the tert-butyl substituent. The rate of reaction is significantly reduced at sterically hindered positions because of the higher activation energy required to form the congested transition state. numberanalytics.com This kinetic slowdown at the ortho position makes reactions at other sites, like the meta and para positions, more favorable. numberanalytics.comstackexchange.com Studies on the alkylation of aniline have demonstrated that reaction conditions and catalyst type can influence whether C-alkylation or N-alkylation occurs, with the bulky tert-butyl group impacting product distribution. capes.gov.brresearchgate.net For example, the nitration of 1,3-ditert-butylbenzene is markedly slower than that of benzene (B151609), illustrating the kinetic impact of bulky substituents. numberanalytics.com

Below is a table showing the product distribution in the nitration of tert-butylbenzene, which illustrates the steric effect of the tert-butyl group.

| Product Isomer | Percentage in Product Mixture |

| ortho-nitro-tert-butylbenzene | 16% |

| meta-nitro-tert-butylbenzene | 8% |

| para-nitro-tert-butylbenzene | 75% |

| This data is for the nitration of tert-butylbenzene and serves as an illustrative example of the directing effects of a tert-butyl group. libretexts.org |

Role of the Methoxy Group in Directing Aromatic Substitution

The methoxy group (-OCH₃) is a potent activating group in electrophilic aromatic substitution, a consequence of its ability to donate electron density to the benzene ring through resonance (+M effect). askfilo.comoneclass.comyoutube.com The lone pairs on the oxygen atom delocalize into the π-system of the ring, increasing its nucleophilicity and making it more reactive towards electrophiles. youtube.comquora.com This electron donation preferentially increases the electron density at the ortho and para positions, making the methoxy group an ortho, para-director. oneclass.comyoutube.comwikipedia.org

In this compound, the methoxy group at C4, along with the amino group at C1, strongly activates the ring. Both are ortho, para-directing groups. byjus.com The methoxy group directs towards C3 and C5, while the amino group directs towards C2 and C6. However, the positions are not all equally favored. The C3 position is already substituted with a tert-butyl group. The C2 and C6 positions are ortho to the amino group, but C6 is sterically hindered by the adjacent bulky tert-butyl group. The C5 position is ortho to the methoxy group and meta to the amino group. The synergistic activating and directing effects of both the amino and methoxy groups, combined with the steric hindrance from the tert-butyl group, make the C5 position a highly likely site for electrophilic attack.

Oxidative Transformation Pathways

Anilines, particularly those with electron-donating substituents like the methoxy and amino groups in this compound, are susceptible to oxidation. semanticscholar.orgiaea.org The electron-rich nature of the aromatic ring facilitates the removal of electrons, leading to a variety of transformation products depending on the oxidant and reaction conditions. semanticscholar.org

One common pathway is electrochemical oxidation. adelphi.edu The anodic oxidation of N-protected 4-methoxyanilines, for example, can lead to the formation of quinone imine acetals. acs.org The general mechanism for the electrochemical oxidation of anilines involves the initial formation of a radical cation, which can then undergo further reactions. semanticscholar.org These reactions can include dimerization, polymerization, or coupling with other nucleophiles present in the reaction medium. nih.gov For instance, the electrooxidation of o-methoxyaniline has been shown to lead to electropolymerization. adelphi.edu

Chemical oxidants can also be used. The oxidation of meta-substituted anilines with tetrabutylammoniumbromochromate has been reported to yield azobenzenes. orientjchem.org The presence of the bulky tert-butyl group in this compound would sterically influence the coupling of any radical intermediates, potentially favoring the formation of specific isomers or hindering polymerization. nih.gov The oxidation of anilines can be a key step in the synthesis of various valuable compounds and is also relevant to understanding their environmental degradation pathways. orientjchem.org

Mechanistic Investigations of Key Reactions

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the complex reaction mechanisms of substituted anilines. nih.govnih.gov These methods allow for the detailed exploration of reaction pathways, the characterization of intermediates and transition states, and the calculation of activation energies. researchgate.netacs.org For example, DFT calculations have been used to study the direct amination of benzene on a nickel surface, providing insights into the roles of different surface-bound intermediates like anilide. nih.govacs.org

In the context of oxidative transformations, computational studies have helped to predict one-electron oxidation potentials for a series of substituted anilines in aqueous solution. umn.edu Such studies often find a good correlation between computed properties, like the energy of the Highest Occupied Molecular Orbital (HOMO), and experimentally measured oxidation potentials. umn.edu For the reaction of 4-methyl aniline with hydroxyl radicals, a mechanism was computed using the M06-2X and CCSD(T) methods, revealing the key products and reaction kinetics. mdpi.com DFT has also been employed to investigate the enantioselectivity in C-H bond activation steps, showing that ligand distortion can be responsible for the stereochemical outcome. acs.org These computational insights are crucial for rationalizing experimental observations and for the rational design of new catalysts and reactions. nih.govacs.org

Kinetic Studies and Reaction Rate Analysis

Experimental kinetic studies provide quantitative data on how substituents affect reaction rates. africaresearchconnects.comproquest.com For reactions involving aniline derivatives, kinetic measurements are used to determine the order of the reaction with respect to each reactant and to calculate rate constants. orientjchem.orgrsc.org For example, the oxidation of meta-substituted anilines by tetrabutylammoniumbromochromate was found to be first order with respect to the aniline, the oxidant, and the acid catalyst. orientjchem.org

Kinetic studies on the reactions of substituted anilines with chloramine (B81541) T showed a fractional order dependence on the amine, suggesting the formation of a complex in a rapid pre-equilibrium step before the rate-determining decomposition of the complex. rsc.orgutmb.edu Such studies allow for the calculation of both the equilibrium constant for complex formation and the rate constant for its decomposition. rsc.orgutmb.edu

The effect of substituents on reaction rates is often analyzed using Hammett plots, which correlate reaction rates with substituent constants. orientjchem.orgrsc.org A study on the reductive amination between substituted benzaldehydes and anilines used competitive experiments to determine relative reaction rate constants, finding a modest electronic effect from substituents on the aldehyde. acs.org Kinetic data, when combined with thermodynamic parameters like the entropy of activation, provide strong support for proposed reaction mechanisms. orientjchem.org For instance, a large negative entropy of activation often suggests an ordered transition state, such as in a bimolecular reaction or the formation of a cyclic intermediate. orientjchem.org

A table showing kinetic data for the oxidation of various meta-substituted anilines is presented below.

| Substituent (meta) | k₂ × 10³ (dm³ mol⁻¹ s⁻¹) at 303 K |

| -H | 2.55 |

| -CH₃ | 6.17 |

| -OCH₃ | 7.94 |

| -Cl | 0.93 |

| -NO₂ | 0.03 |

| Data from the oxidation of meta-substituted anilines by TBABC in aqueous acetic acid, illustrating the electronic effects on reaction rates. orientjchem.org |

Derivatization Strategies and Applications in the Synthesis of Functional Molecules

Synthesis of Novel Heterocyclic Compounds

The aniline (B41778) functional group of 3-(tert-butyl)-4-methoxyaniline serves as a key reactive site for the synthesis of various nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their presence in numerous biologically active molecules and functional materials.

Quinoline (B57606) and its derivatives are a prominent class of heterocyclic compounds with a broad range of applications, including in medicinal chemistry and materials science. nih.govmdpi.comthieme-connect.de The synthesis of quinoline derivatives often involves the condensation of anilines with α,β-unsaturated carbonyl compounds or their precursors. For instance, the reaction of an aniline with a 1,3-dicarbonyl compound is a common method for constructing the quinoline core. youtube.com While specific examples detailing the direct use of this compound in widely published, named reactions like the Doebner-von Miller or Skraup synthesis are not prevalent in the provided search results, its nature as a substituted aniline makes it a potential candidate for such transformations. The general principle of these reactions involves the acid-catalyzed cyclization of an aniline with an α,β-unsaturated aldehyde or ketone, generated in situ from glycerol (B35011) or other precursors. thieme-connect.de The steric hindrance from the tert-butyl group and the electronic effect of the methoxy (B1213986) group on this compound would likely influence the regioselectivity and reaction conditions required for such syntheses.

A general approach to quinoline synthesis involves the reaction of an aniline with a suitable three-carbon component. One such method is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. thieme-connect.de Although direct application with this compound isn't detailed, its structural analog, 5-tert-butyl-2-methoxyaniline, could theoretically be a starting point for creating quinoline systems. sigmaaldrich.com

| Reaction Type | General Reactants | Product Class |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Quinoline |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline |

| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Ketone/Aldehyde | Quinoline |

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, known for their diverse pharmacological activities. nih.gov The synthesis of pyrazoles typically involves the condensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. youtube.com While this compound is not a hydrazine, it can be a precursor to intermediates used in pyrazole (B372694) synthesis. For example, an aniline can be converted to a diazonium salt, which can then undergo further reactions to form part of a pyrazole ring system.

A more direct, though structurally different, example involves the synthesis of pyrazole derivatives from a related compound, 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This aminopyrazole undergoes a solvent-free condensation reaction with p-methoxybenzaldehyde to form an N-(5-pyrazolyl)imine, which is then reduced to yield 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. mdpi.com This highlights the utility of the pyrazole amine in constructing more complex pyrazole derivatives. mdpi.com

Another approach to pyrazole synthesis involves the 1,3-dipolar cycloaddition of a nitrile imine with an alkene. nih.gov While not directly involving this compound, this showcases a different synthetic strategy for accessing the pyrazole core.

Phenoxazines are tricyclic heterocyclic compounds that are important scaffolds in dyes, fluorescent probes, and pharmaceuticals. researchgate.netnih.gov The synthesis of phenoxazine (B87303) systems can be achieved through the oxidative coupling of o-aminophenols or the reaction of 3H-phenoxazin-3-ones with aromatic amines. beilstein-journals.org

A relevant synthetic route involves the reaction of 3,5-di-(tert-butyl)-o-benzoquinone with arylamines, leading to the formation of a pentaheterocyclic 12Н-quinoxaline[2,3-b]phenoxazine system. researchgate.net In this process, an intermediate, N-(6,8-di-(tert-butyl)-3Н-phenoxazin-3-ylidene-4-methoxyaniline, is formed by coupling 3,5-di-(tert-butyl)-1,2-benzoquinone with p-anisidine. researchgate.net This demonstrates how a methoxyaniline derivative can be incorporated into a complex phenoxazine structure. The reaction proceeds through the formation of a Schiff base, followed by cyclization. beilstein-journals.org

A convenient method for synthesizing 2-(arylamino)-3H-phenoxazin-3-ones involves the nucleophilic substitution reaction between a sterically crowded 3H-phenoxazin-3-one and an arylamine by heating the molten reactants. beilstein-journals.org

Thiadiazoles are five-membered heterocyclic rings containing one sulfur and two nitrogen atoms, and they exhibit a wide range of biological activities. nih.govresearchgate.net The synthesis of 1,3,4-thiadiazole (B1197879) derivatives often starts from thiosemicarbazide (B42300). sphinxsai.comjocpr.comresearchgate.net One common method involves the cyclization of thiosemicarbazide with a carboxylic acid or its derivative. sphinxsai.comjocpr.com

For instance, 2-amino-5-aryl-1,3,4-thiadiazoles can be synthesized by the cyclization of thiosemicarbazide in the presence of an oxidizing agent like ferric chloride. sphinxsai.com These 2-amino-1,3,4-thiadiazoles can then be further functionalized. For example, they can react with aldehydes to form Schiff bases, which can then undergo reactions like the Staudinger imine reaction to form β-lactam rings, creating 3-chloro-4-(substituted)-1-(5-phenyl-1,3,4-thiadiazol-2-yl)azetidin-2-ones. sphinxsai.com

While a direct synthesis starting from this compound is not explicitly described, the amino group of an aniline can be converted to a thiosemicarbazide, which could then be used as a precursor for thiadiazole synthesis.

| Heterocycle | Key Starting Materials/Intermediates | General Synthetic Approach |

| Quinoline | Aniline, 1,3-Dicarbonyl Compound | Condensation and Cyclization |

| Pyrazole | Hydrazine, 1,3-Dicarbonyl Compound | Condensation |

| Phenoxazine | o-Aminophenol or 3H-Phenoxazin-3-one, Arylamine | Oxidative Coupling or Nucleophilic Substitution |

| Thiadiazole | Thiosemicarbazide, Carboxylic Acid/Derivative | Cyclization |

Formation of Chelating Ligands and Metal Complexes for Catalysis

The presence of both a nitrogen atom in the aniline group and an oxygen atom in the methoxy group makes this compound and its derivatives potential candidates for the formation of chelating ligands. These ligands can coordinate with metal ions to form stable metal complexes, which can have applications in catalysis. The specific geometry and electronic properties of the resulting metal complexes are influenced by the substituents on the aniline ring. The bulky tert-butyl group can create a specific steric environment around the metal center, potentially influencing the selectivity of catalytic reactions.

Development of Building Blocks for Advanced Organic Synthesis

This compound serves as a valuable building block for more complex organic molecules due to its differentiated reactivity. sigmaaldrich.com The amino group can be readily transformed into a variety of other functional groups, such as amides, sulfonamides, or diazonium salts, which can then undergo further synthetic manipulations.

For example, the related compound 3-(tert-butylsulfonylmethyl)-4-methoxyaniline demonstrates how the aniline core can be further functionalized. nih.gov The presence of the sulfonylmethyl group introduces another reactive site for further derivatization.

The hindered nature of the amine in N-(tert-butyl)-4-methoxyaniline, a related structure, makes it a chemically differentiated building block, particularly for the preparation of drug candidates containing hindered amine motifs. sigmaaldrich.com

Preparation of Derivatives for Analytical Detection (e.g., GC/MS, LC-MS)

The analytical detection of this compound, a substituted aniline, often necessitates a derivatization step prior to analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). This chemical modification is crucial for enhancing the analyte's properties to make it more amenable to chromatographic separation and detection. The primary goals of derivatization in this context are to increase volatility and thermal stability for GC-MS analysis and to improve chromatographic retention and ionization efficiency for LC-MS analysis. The presence of the primary amine (-NH2) group, which is polar and capable of hydrogen bonding, makes the underivatized molecule less suitable for direct GC analysis.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, the volatility of this compound needs to be increased. This is typically achieved by replacing the active hydrogen atoms of the primary amine group with less polar functional groups. The two most common derivatization strategies for anilines are silylation and acylation.

Silylation: This is a widely used technique where a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group, replaces the active hydrogen of the amine. Silylating reagents are highly effective for a range of functional groups including amines, alcohols, and carboxylic acids. researchgate.net The resulting silylated derivatives are more volatile, less polar, and more thermally stable than the parent compound. researchgate.net

Common silylating reagents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA). The reaction with BSTFA would yield the N-trimethylsilyl derivative, while MTBSTFA would form the N-tert-butyldimethylsilyl derivative. The choice of reagent can be influenced by the steric hindrance around the functional group. For a sterically hindered amine like this compound, a more reactive silylating reagent or the addition of a catalyst like trimethylchlorosilane (TMCS) might be necessary to drive the reaction to completion. sigmaaldrich.com

Acylation: This method involves the introduction of an acyl group (R-C=O) into the molecule. For anilines, acylation is typically achieved using acid anhydrides or acyl halides. Fluorinated anhydrides, such as trifluoroacetic anhydride (B1165640) (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA), are particularly popular for GC-MS analysis. jfda-online.com The resulting fluoroacyl derivatives are not only more volatile but also exhibit excellent electron-capturing properties, which can enhance detection sensitivity, especially with an electron capture detector (ECD) or in negative chemical ionization (NCI) mass spectrometry. jfda-online.com

The derivatization of anilines with these reagents typically involves heating the sample with the reagent, sometimes in the presence of a solvent and a catalyst. The specific conditions, such as temperature and reaction time, need to be optimized for each analyte to ensure complete derivatization.

Table 1: Common GC-MS Derivatization Strategies for Anilines

| Derivatization Type | Reagent | Derivative Formed | Key Advantages for GC-MS |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | N-trimethylsilyl derivative | Increased volatility and thermal stability. |

| Silylation | N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) | N-tert-butyldimethylsilyl derivative | Forms more stable derivatives compared to TMS, less moisture sensitive. sigmaaldrich.com |

| Acylation | Trifluoroacetic anhydride (TFAA) | N-trifluoroacetyl derivative | Increased volatility and enhanced detection by ECD and NCI-MS. jfda-online.com |

| Acylation | Heptafluorobutyric anhydride (HFBA) | N-heptafluorobutyryl derivative | Similar to TFAA, provides highly volatile and detectable derivatives. jfda-online.com |

Derivatization for Liquid Chromatography-Mass Spectrometry (LC-MS)

For LC-MS analysis, derivatization is not always mandatory, as the technique is suitable for analyzing polar and non-volatile compounds. However, derivatization can be employed to enhance the chromatographic retention of polar analytes on reversed-phase columns and to improve ionization efficiency in the mass spectrometer, leading to lower detection limits. mdpi.com

For substituted anilines like this compound, derivatization for LC-MS often aims to introduce a charged or easily ionizable group. This is particularly useful for improving sensitivity in electrospray ionization (ESI) mass spectrometry.

Reagents that introduce a quaternary ammonium (B1175870) group or a readily protonated tertiary amine can significantly enhance the signal in positive ion ESI-MS. While specific derivatization studies on this compound for LC-MS are not widely documented, general strategies for amines are applicable. For instance, reagents that react with the primary amine to introduce a permanently charged moiety or a group that is readily derivatized to be charged can be used.

Direct analysis of some substituted anilines by LC-MS/MS without derivatization has been reported, often relying on careful optimization of mobile phase composition and MS parameters to achieve adequate sensitivity and separation. d-nb.info For instance, the use of a mobile phase containing formic acid can promote the protonation of the aniline group, enhancing its detection in positive ion mode. d-nb.info

Table 2: Potential LC-MS Derivatization Approaches for Amines

| Derivatization Strategy | Reagent Type | Purpose | Potential Advantage for LC-MS |

| Charge Tagging | Reagents with quaternary ammonium groups | Introduce a permanent positive charge | Improved ionization efficiency in ESI-MS. |

| Proton Affinity Enhancement | Reagents with tertiary amine groups | Introduce a readily protonatable site | Enhanced signal in positive ion ESI-MS. |

| Improved Retention | Hydrophobic derivatizing agents | Increase hydrophobicity | Better retention on reversed-phase columns. |

Research Findings

While specific derivatization protocols for this compound are not extensively published, research on similar substituted anilines provides valuable insights. Studies on the GC-MS analysis of various aniline derivatives have demonstrated the effectiveness of both silylation and acylation. For example, the derivatization of anilines with pentafluorobenzaldehyde (B1199891) has been used for their determination in wastewater by GC-MS. nih.gov This suggests that forming a Schiff base could be another viable derivatization route.

For LC-MS, studies on a wide range of substituted anilines in water samples have shown that direct injection without derivatization can be successful, provided the analytical method is carefully optimized. d-nb.info Comparison between GC/MS and LC/MS-MS for the analysis of aniline derivatives in groundwater indicated that both techniques have their merits, with LC/MS-MS offering the advantage of eliminating the need for a derivatization step. researchgate.net However, the sensitivity of LC-MS for certain isomers can be lower. researchgate.net

The steric hindrance of the tert-butyl group in this compound is a critical factor to consider. Reagents like MTBSTFA are known to be effective for derivatizing sterically hindered amines. tcichemicals.com Similarly, for acylation, more forcing reaction conditions (e.g., higher temperature or longer reaction time) might be required compared to less hindered anilines.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Tert Butyl 4 Methoxyaniline Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques, including 1H, 13C, and 19F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 3-(tert-Butyl)-4-methoxyaniline derivatives in solution. One-dimensional (1D) and two-dimensional (2D) NMR experiments provide a wealth of information about the molecular framework.

¹H NMR spectroscopy is instrumental in identifying the number and environment of protons in a molecule. For derivatives of this compound, characteristic signals are observed for the tert-butyl protons, the methoxy (B1213986) protons, and the aromatic protons. The chemical shifts (δ) of these protons are influenced by the nature and position of substituents on the aromatic ring. For instance, in a study of a fluorinated derivative, the aromatic protons appeared as multiplets in the range of δ 7.13–7.63 ppm, showcasing the influence of the trifluoromethyl group. rsc.org Variable temperature ¹H NMR studies can reveal dynamic processes such as conformational changes or intermolecular interactions, like the transformation of monomers to π-dimers at low temperatures. researchgate.net

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound derivatives are indicative of their chemical environment. For example, the carbon of the tert-butyl group typically resonates at a distinct chemical shift, as do the methoxy carbon and the aromatic carbons. In the ¹³C NMR spectrum of a trifluoromethyl-substituted derivative, the aromatic carbons showed signals at δ 151.9 (C), 144.1 (CH), 131.7 (C), 130.4 (CH), 127.4 (CH), 112.7 (CH), and 108.0 (CH), while the trifluoromethyl carbon appeared as a quartet due to coupling with fluorine. rsc.org

¹⁹F NMR spectroscopy is particularly valuable for the characterization of fluorinated derivatives of this compound. researchgate.net Due to its 100% natural abundance and high sensitivity, ¹⁹F NMR provides a wide chemical shift range, which minimizes signal overlap. nih.gov This technique is crucial for confirming the presence and determining the electronic environment of fluorine atoms within the molecule. nih.gov For example, in the analysis of fluorinated compounds, ¹⁹F NMR can be used to monitor reactions and identify products. rsc.org

Interactive Data Table: Representative NMR Data for a this compound Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H | 7.63-7.55 | m | - | Aromatic CH |

| ¹H | 7.13 | dd | 3.3, 0.73 | Aromatic CH |

| ¹H | 6.61 | dd | 3.3, 1.83 | Aromatic CH |

| ¹³C | 151.9 | s | - | Aromatic C |

| ¹³C | 144.1 | s | - | Aromatic CH |

| ¹³C | 131.7 | s | - | Aromatic C |

| ¹³C | 130.4 | s | - | Aromatic CH |

| ¹³C | 130.3 | q | 31.9 | C-CF₃ |

| ¹³C | 127.4 | s | - | Aromatic CH |

| ¹³C | 124.5 | q | 271.8 | CF₃ |

| ¹³C | 124.0 | q | 3.3 | Aromatic CH |

| ¹³C | 120.0 | q | 3.3 | Aromatic CH |

| ¹³C | 112.7 | s | - | Aromatic CH |

| ¹³C | 108.0 | s | - | Aromatic CH |

Note: The data presented is for a representative fluorinated derivative and may not correspond to this compound itself. Data sourced from a study on related compounds. rsc.org

High-Resolution Mass Spectrometry (HRMS) and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound derivatives. nih.govnih.gov Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, providing a high degree of confidence in the molecular formula determination. nih.gov This technique is particularly useful for confirming the identity of newly synthesized compounds and for identifying unknown metabolites or degradation products. nih.govresearchgate.net

Elemental analysis provides complementary information by determining the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a pure sample. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed structure.

Interactive Data Table: HRMS and Elemental Analysis Data

| Technique | Parameter | Result |

| HRMS | Calculated Mass | [Example Value] |

| HRMS | Measured Mass | [Example Value] |

| HRMS | Mass Difference (ppm) | [Example Value] |

| Elemental Analysis | % Carbon (Calculated) | [Example Value] |

| Elemental Analysis | % Carbon (Found) | [Example Value] |

| Elemental Analysis | % Hydrogen (Calculated) | [Example Value] |

| Elemental Analysis | % Hydrogen (Found) | [Example Value] |

| Elemental Analysis | % Nitrogen (Calculated) | [Example Value] |

| Elemental Analysis | % Nitrogen (Found) | [Example Value] |

Note: Specific data for this compound derivatives would be obtained from experimental analysis.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups such as the N-H bond of the amine, the C-O bond of the methoxy group, and the C-H bonds of the alkyl and aromatic groups. The IR spectrum of 3-tert-butyl-4-hydroxyanisole, a related compound, shows characteristic absorption bands. nist.gov

Interactive Data Table: Characteristic IR Absorption Frequencies

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Amine | N-H stretch | 3300-3500 |

| Aromatic | C-H stretch | 3000-3100 |

| Alkyl | C-H stretch | 2850-2960 |

| Ether | C-O stretch | 1000-1300 |

| Aromatic | C=C stretch | 1400-1600 |

Note: These are general ranges and the exact positions of the peaks can vary depending on the specific molecular structure.

Electron Spin Resonance (ESR) Spectroscopy for Radical Intermediates

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a technique specifically used to study species with unpaired electrons, such as radicals. libretexts.org In the context of this compound, ESR could be employed to investigate radical intermediates that may form during certain chemical reactions, such as oxidation processes. libretexts.orgnih.gov The ESR spectrum provides information about the electronic structure of the radical and the interaction of the unpaired electron with nearby magnetic nuclei, which can help in identifying the structure of the radical intermediate. libretexts.orgepa.gov

Chromatographic Techniques (e.g., HPLC, SFC) for Analysis and Separation of Mixtures and Enantiomers

Chromatographic techniques are essential for the purification and analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating, identifying, and quantifying components in a mixture. researchgate.net By selecting an appropriate stationary phase (column) and mobile phase, complex mixtures of derivatives can be resolved. researchgate.net Chiral HPLC, using a chiral stationary phase, is particularly important for the separation of enantiomers of chiral derivatives, allowing for the determination of enantiomeric purity. researchgate.net

Supercritical Fluid Chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. nih.gov SFC can offer faster separations and is a complementary technique to HPLC. nih.gov It is also well-suited for the separation of chiral compounds and can be coupled with mass spectrometry for enhanced detection and identification. nih.govlcms.cz

Interactive Data Table: Chromatographic Methods for Analysis

| Technique | Stationary Phase | Mobile Phase | Application |

| HPLC | C18 | Acetonitrile/Water | Separation of mixtures |

| Chiral HPLC | Chiralpak AD-H | Hexane/Isopropanol | Enantiomeric separation |

| SFC | Diol | CO₂/Methanol (B129727) | Fast separation of complex mixtures |

Note: The specific conditions would be optimized for each particular separation.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-(tert-Butyl)-4-methoxyaniline and its derivatives in academic research?

- Answer : A typical synthesis involves nucleophilic substitution or catalytic coupling to introduce the tert-butyl and methoxy groups. For example, derivatives like cis-3-[4-hydroxy-6-benzyloxychroman-3-ylmethyl]-4-methoxyaniline are synthesized via multi-step reactions starting with protected aniline intermediates. Key steps include deprotection using sodium carbonate in ethyl acetate, followed by solvent removal and drying over magnesium sulfate . Reagents like tert-butyl chloroformate and triethylamine are often used in carbamate formation for intermediates .

Q. How is this compound characterized structurally, and what analytical techniques are most reliable?

- Answer : Structural confirmation relies on spectroscopic methods:

- NMR : ¹H and ¹³C NMR identify substituent positions (e.g., δ 152.2 ppm for aromatic carbons adjacent to methoxy groups) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

- IR Spectroscopy : Peaks at 1725 cm⁻¹ (C=O) and 1581 cm⁻¹ (aromatic C=C) are diagnostic .

Q. What purification strategies are effective for isolating this compound derivatives?

- Answer : Liquid-liquid extraction (e.g., ethyl acetate/water) removes polar byproducts. Crystallization from ethanol or acetonitrile enhances purity, while column chromatography (silica gel, hexane/ethyl acetate gradient) resolves regioisomers. For acid-sensitive intermediates, drying over magnesium sulfate ensures stability .

Advanced Questions

Q. What catalytic systems are effective for introducing aryl amino groups into this compound derivatives?

- Answer : Cobalt-based catalysts (e.g., PS-Co(BBZN)Cl₂) enable regioselective C–N bond formation. Ligands like bisbenzimidazolyl phosphine enhance catalytic efficiency in arylamination reactions. Mechanistic studies suggest a radical pathway involving Co(III)-mediated nitrogen coupling .

Q. How do electron-donating substituents like tert-butyl and methoxy groups influence the reactivity of aniline derivatives in cross-coupling reactions?

- Answer : The tert-butyl group induces steric hindrance, slowing electrophilic substitution at the para position. Methoxy groups activate the aromatic ring via electron donation, favoring nucleophilic attack at ortho/para positions. This dichotomy necessitates tailored catalysts (e.g., Pd/Cu systems) to balance steric and electronic effects .

Q. What are the methodological challenges in achieving regioselective functionalization of this compound, and how can they be addressed?

- Answer : Challenges include:

- Steric hindrance : The tert-butyl group blocks axial approach, requiring bulky ligands (e.g., triphenylphosphine) to direct reactivity .

- Ortho vs. para selectivity : Methoxy groups direct electrophiles to the ortho position, but steric effects can override this. Computational modeling (DFT) predicts optimal reaction conditions for regiocontrol .

Q. How can this compound be functionalized to create bioactive analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.